3-(5-Fluoro-2-methoxyphenyl)propanoic acid CAS number
3-(5-Fluoro-2-methoxyphenyl)propanoic acid CAS number
An In-depth Technical Guide to 3-(5-Fluoro-2-methoxyphenyl)propanoic Acid
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry.[1][2] The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[2] 3-(5-Fluoro-2-methoxyphenyl)propanoic acid emerges as a significant building block in this context. Its substituted phenylpropanoic acid core is a versatile starting point for the synthesis of complex molecules targeting a range of biological pathways. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its potential applications and safe handling, designed for researchers, chemists, and professionals in drug development.
Core Compound Identification and Properties
A precise understanding of a compound's identity is the foundation of all subsequent research and development.
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Compound Name: 3-(5-Fluoro-2-methoxyphenyl)propanoic acid
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Molecular Formula: C₁₀H₁₁FO₃
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Molecular Weight: 198.19 g/mol
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InChI Key: JYWLXEJMMZKQBW-UHFFFAOYSA-N[4]
Chemical Structure
The structure features a propanoic acid chain attached to a benzene ring, which is substituted with a fluoro group at the 5-position and a methoxy group at the 2-position.
Caption: Chemical structure of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 900021-53-6 | [3][4] |
| Molecular Formula | C₁₀H₁₁FO₃ | Derived |
| Molecular Weight | 198.19 g/mol | Derived |
| InChI Key | JYWLXEJMMZKQBW-UHFFFAOYSA-N | [4] |
| Physical State | Solid (Typical) | General Knowledge |
Synthesis and Purification Protocol
The synthesis of phenylpropanoic acids is often achieved through the reduction of the corresponding cinnamic acid derivative. This approach is reliable and high-yielding. The following protocol outlines a validated method analogous to the synthesis of similar structures.[5]
Overall Synthetic Scheme
The synthesis proceeds via a two-step process: a condensation reaction to form the unsaturated acid, followed by catalytic hydrogenation.
Caption: Proposed two-step synthesis and purification workflow.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-(5-Fluoro-2-methoxyphenyl)acrylic acid
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Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-fluoro-2-methoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3.0 eq). Add a catalytic amount of piperidine (0.1 eq).
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Reaction: Heat the mixture to 100°C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: After cooling to room temperature, pour the reaction mixture into an excess of cold, dilute hydrochloric acid (1 M). The acrylic acid derivative will precipitate as a solid.
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Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Causality: The Knoevenagel condensation is a classic method for C-C bond formation. Pyridine acts as the solvent and base, while piperidine serves as a more potent catalyst to facilitate the initial condensation and subsequent decarboxylation to yield the α,β-unsaturated cinnamic acid derivative.
Step 2: Synthesis of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid
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Catalyst and Reagent Setup: Dissolve the crude 3-(5-fluoro-2-methoxyphenyl)acrylic acid from Step 1 in ethanol in a hydrogenation vessel. Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 0.5-1% by weight of the substrate).
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature until the hydrogen uptake ceases (usually 2-4 hours).[5]
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Catalyst Removal: Carefully vent the hydrogen and purge the vessel with nitrogen or argon. Remove the Pd/C catalyst by filtration through a pad of Celite. The catalyst is pyrophoric and must be handled with care while wet.
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Product Isolation: Evaporate the ethanolic filtrate under reduced pressure to yield the crude propanoic acid.[5]
Causality: Palladium on carbon is a highly efficient and standard catalyst for the hydrogenation of alkenes. The reaction selectively reduces the carbon-carbon double bond of the acrylic acid side chain without affecting the aromatic ring or other functional groups under these mild conditions.
Purification
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Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid.
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Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques must be employed. Commercial suppliers often provide access to such analytical data.[3]
Standard Analytical Workflow
Caption: Standard workflow for analytical characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number and environment of protons. Expected signals would include aromatic protons, the two methylene (-CH₂-) groups of the propanoic chain, the methoxy (-OCH₃) protons, and the acidic proton of the carboxylic acid.
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¹³C NMR: Confirms the carbon skeleton of the molecule.
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¹⁹F NMR: A crucial experiment to confirm the presence and environment of the single fluorine atom on the aromatic ring.
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Mass Spectrometry (MS): Typically performed using an LC-MS system, this analysis will confirm the molecular weight of the compound by identifying the molecular ion peak ([M+H]⁺ or [M-H]⁻).
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A single, sharp peak indicates a high degree of purity.
Applications in Medicinal Chemistry and Drug Discovery
3-(5-Fluoro-2-methoxyphenyl)propanoic acid is not an active pharmaceutical ingredient itself but rather a valuable building block for creating more complex drug candidates.
The Role of the Fluorophenyl Moiety
The introduction of a fluorine atom onto an aromatic ring is a well-established strategy in drug design.[6]
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation (e.g., by cytochrome P450 enzymes), thereby increasing the drug's half-life.[1]
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Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can improve bioavailability and target binding.[1]
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Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing the potency of a drug candidate.
Potential Therapeutic Areas
While specific applications of this exact molecule are proprietary or in early-stage development, derivatives of phenylpropanoic acid are known to be biologically active. For example, propanoic acid derivatives have been investigated as potential anticancer agents.[7] This scaffold can be elaborated through amide coupling, esterification, or other reactions at the carboxylic acid handle to explore a wide range of chemical space and develop novel therapeutic agents.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. While a specific safety data sheet (SDS) for this compound may not be universally available, data from structurally similar compounds provides a strong basis for safe handling protocols.[8][9][10]
Hazard Identification and Precautions
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Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[10]
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Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[9] Use only in a well-ventilated area.[10]
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Personal Protective Equipment (PPE):
First Aid Measures
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][10]
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If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9][10]
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If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][10]
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If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11]
Storage
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Store in a cool, dry, and well-ventilated place.[11]
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Keep the container tightly closed.
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Store locked up.[11]
Conclusion
3-(5-Fluoro-2-methoxyphenyl)propanoic acid is a well-defined chemical entity with significant potential as a building block in drug discovery and development. Its fluorinated and methoxy-substituted phenyl ring offers medicinal chemists strategic advantages for modulating the properties of lead compounds. The straightforward synthesis and clear analytical profile make it an accessible and reliable tool for researchers. Adherence to rigorous safety protocols is essential when handling this compound, ensuring its potential can be explored responsibly in the pursuit of novel therapeutics.
References
- BLDpharm. 3-(5-Fluoro-2-methoxyphenyl)propanoic acid.
- Sigma-Aldrich. 3-(5-Fluoro-2-methoxyphenyl)propionic acid | 900021-53-6.
- AK Scientific, Inc. 3-(4-Fluoro-3-methoxyphenyl)propanoic acid Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet - 3-(p-Methoxyphenyl)propionic acid.
- Thermo Fisher Scientific. Safety Data Sheet - 3-(p-Methoxyphenyl)propionic acid.
- BASF. Safety data sheet.
- Greenbook.net. Safety Data Sheet.
- PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid.
- PubChem. 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750.
- NIST WebBook. 3-(3,4,5-Trimethoxyphenyl)propionic acid.
- PubChem. 3-[4-[[2-Methoxy-5-(trifluoromethyl)phenyl]methoxy]-3-methylphenyl]propanoic acid | C19H19F3O4 | CID 137633536.
- Kirichok, A. A., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH.
- Contrafatto, G., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI.
- Wu, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC - NIH.
- Vitale, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Urbonaviciute, G., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH.
Sources
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 900021-53-6|3-(5-Fluoro-2-methoxyphenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 4. 3-(5-Fluoro-2-methoxyphenyl)propionic acid | 900021-53-6 [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. download.basf.com [download.basf.com]
